molecular formula C11H22N2O2 B1374890 tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate CAS No. 952182-04-6

tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate

Cat. No.: B1374890
CAS No.: 952182-04-6
M. Wt: 214.3 g/mol
InChI Key: OGIPSHDJYIEDKG-UHFFFAOYSA-N
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Description

Tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperidine, featuring an amino group and a methyl group on the second carbon atom of the piperidine ring, and a tert-butyl ester group attached to the carboxylate function. This compound is often used in organic synthesis and pharmaceutical research due to its structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-methylpiperidine as the starting material.

  • Protection of Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to form this compound.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

  • Scale-Up: The process is scaled up to produce larger quantities, often involving automated systems for mixing, heating, and purification.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

  • Reduction: Using reducing agents such as iron (Fe) or tin (Sn) in acidic medium.

  • Substitution: Using nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 4-nitro-2-methylpiperidine.

  • Reduction: Formation of 4-amino-2-methylpiperidine.

  • Substitution: Formation of various alkylated derivatives of the piperidine ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of new drugs, particularly in the field of central nervous system (CNS) agents. Industry: The compound finds applications in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) that target specific molecular pathways. The exact molecular targets and pathways involved would vary based on the final drug product.

Comparison with Similar Compounds

  • tert-Butyl 4-Amino-4-methylpiperidine-1-carboxylate: Similar structure but with a methyl group on the fourth carbon instead of the second.

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aryl group attached to the piperidine ring.

Uniqueness: Tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which influences its reactivity and applications in synthesis.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Tert-butyl 4-amino-2-methylpiperidine-1-carboxylate (TBAMP) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an intermediate in the synthesis of various pharmaceuticals and has been studied for its interactions with biological targets, particularly enzymes and receptors. This article delves into the biological activity of TBAMP, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TBAMP is characterized by the presence of a tert-butyl group, an amino group, and a methyl substitution on the piperidine ring. Its molecular formula is C13H23NO4C_{13}H_{23}NO_4 with a molecular weight of approximately 257.33 g/mol. The specific stereochemistry of TBAMP may influence its biological interactions and efficacy.

The biological activity of TBAMP is primarily attributed to its ability to interact with specific receptors and enzymes, modulating their activities.

  • Enzyme Inhibition : TBAMP has been investigated for its inhibitory effects on cholinesterases, which are critical in neurotransmission. Studies indicate that it may exhibit mixed-type reversible inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), potentially beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : TBAMP's structure allows it to bind to various receptors, influencing physiological processes. For instance, it may affect γ-aminobutyric acid type A (GABAAR) receptors, which are essential for inhibitory neurotransmission in the central nervous system .

Biological Activity Studies

Research has focused on evaluating the biological activity of TBAMP through various assays and models:

Table 1: Summary of Biological Activity Findings

Study ReferenceBiological ActivityMethodologyKey Findings
AChE InhibitionEnzyme assaysIC50 = 1.90 µM for AChE; significant inhibition observed
Antioxidant ActivityABTS assayHigh antioxidant capacity; protective effects against oxidative stress
GABAAR ModulationVoltage-clamp techniqueEnhanced chloride currents; potential anxiolytic effects

Case Studies

  • Neuroprotective Effects : In a study examining the neuroprotective properties of TBAMP, it was found to reduce oxidative stress markers in neuronal cell cultures. The compound demonstrated a significant decrease in reactive oxygen species (ROS), suggesting its potential role in protecting neurons from damage associated with neurodegenerative diseases .
  • Anticholinesterase Activity : Research involving TBAMP highlighted its potential as an anticholinesterase agent. The compound was shown to inhibit both AChE and BChE effectively, indicating its promise for further development as a therapeutic agent for conditions characterized by cholinergic deficits.

Pharmacokinetics and Bioavailability

TBAMP exhibits properties that suggest it can cross the blood-brain barrier, which is crucial for drugs targeting central nervous system disorders. Investigations into its pharmacokinetics reveal that it may act as a substrate for certain transport proteins, influencing its bioavailability and therapeutic efficacy.

Properties

IUPAC Name

tert-butyl 4-amino-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIPSHDJYIEDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718859
Record name tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-04-6
Record name 1,1-Dimethylethyl 4-amino-2-methyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-2-methylpiperidine-1-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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